

Amiselimod in Ulcerative Colitis: A Comparative Analysis of S1P Receptor Modulators

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Compound of Interest

Compound Name: Amiselimod

Cat. No.: B1664909

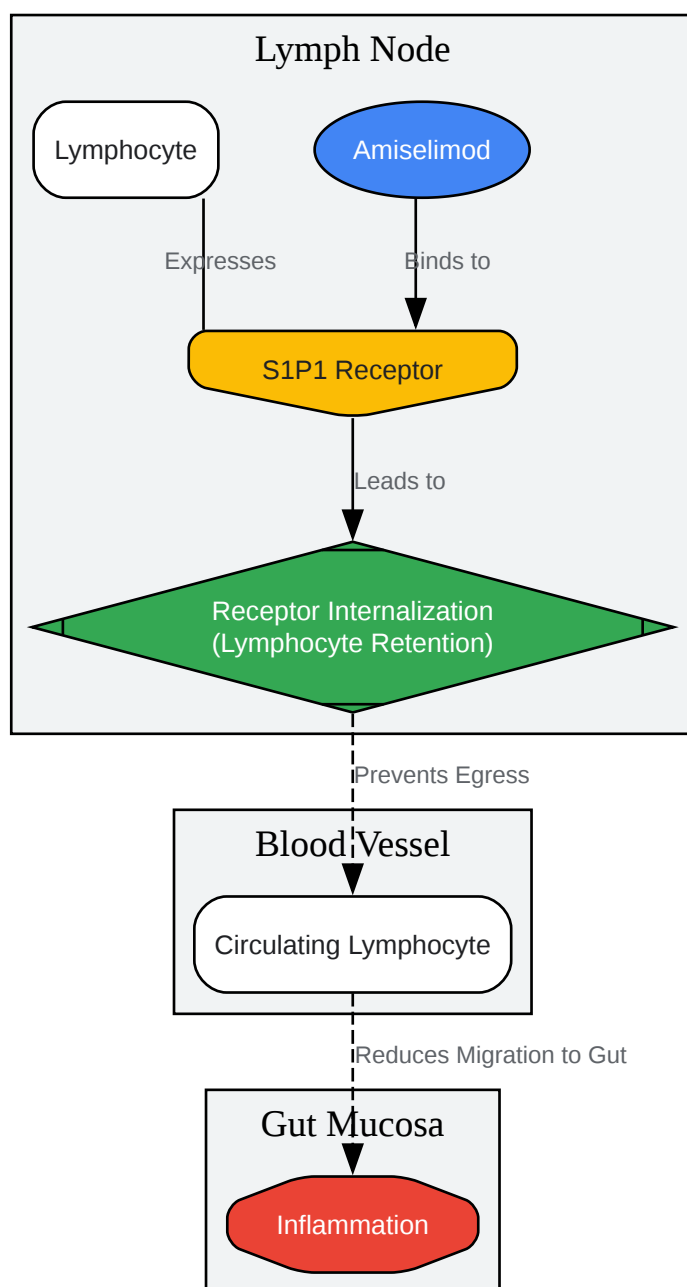
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For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for ulcerative colitis (UC) is rapidly evolving, with Sphingosine-1-Phosphate (S1P) receptor modulators emerging as a promising class of treatment. This guide provides a comparative analysis of the clinical trial results for the investigational drug **amiselimod** against other S1P receptor modulators, etrasimod and ozanimod, for the treatment of ulcerative colitis. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, safety, and experimental methodologies.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate receptor modulators function by binding to S1P receptors on lymphocytes, which leads to their internalization.^[1] This process traps lymphocytes within the lymph nodes, preventing their migration to the gastrointestinal tract where they contribute to inflammation in ulcerative colitis.^{[1][2]} While the primary target for immunomodulation in this class is the S1P1 receptor, different agents exhibit varying selectivity for other S1P receptor subtypes, which may influence their overall clinical profile.^{[1][3][4][5][6]} **Amiselimod** has a strong affinity for S1P1 and S1P5 receptor subtypes.^{[3][4][5][6][7]}



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Figure 1: Simplified signaling pathway of **Amiselimod**'s mechanism of action.

Comparative Efficacy of S1P Receptor Modulators

The following tables summarize the key efficacy endpoints from clinical trials of **amiselimod**, **etrasimod**, and **ozanimod** in patients with ulcerative colitis.

Table 1: Induction of Clinical Remission and Response

Drug (Trial)	Patient Population	Dose	Week	Clinical Remission	Clinical Response
Amiselimod (Phase 2)	Mild to Moderate UC	0.2 mg & 0.4 mg QD	12	32.4% vs 17.8% (Placebo)[3]	-
Etrasimod (ELEVATE 12)	Moderate to Severe UC	2 mg QD	12	Statistically Significant vs Placebo[8][9]	-
Ozanimod (True North)	Moderate to Severe UC	0.92 mg QD	10	18.4% vs 6.0% (Placebo)[10][11][12]	47.8% vs 25.9% (Placebo)[10][11][12]

Table 2: Maintenance of Clinical Remission and Response

Drug (Trial)	Patient Population	Dose	Week	Clinical Remission	Clinical Response
Amiselimod	Data not yet available	-	-	-	-
Etrasimod (ELEVATE UC 52)	Moderate to Severe UC	2 mg QD	52	Statistically Significant vs Placebo[13]	-
Ozanimod (True North)	Moderate to Severe UC	0.92 mg QD	52	37.0% vs 18.5% (Placebo)[10][11]	60.0% vs 41.0% (Placebo)[10][11]

Table 3: Endoscopic and Histologic Improvement

Drug (Trial)	Patient Population	Dose	Week	Endoscopic Improvement
Amiselimod (Phase 2)	Mild to Moderate UC	0.2 mg & 0.4 mg QD	12	42.7% vs 23.4% (Placebo)[3]
Etrasimod (ELEVATE UC 52)	Moderate to Severe UC	2 mg QD	12 & 52	Statistically Significant vs Placebo[13]
Ozanimod (True North)	Moderate to Severe UC	0.92 mg QD	10	27.3% vs 11.6% (Placebo)[12]

Safety and Tolerability Profile

Amiselimod was reported to be well-tolerated in its Phase 2 trial with no unexpected adverse events.[3] A summary of common adverse events for the compared S1P receptor modulators is presented below.

Table 4: Common Treatment-Emergent Adverse Events (%)

Adverse Event	Amiselimod (Phase 2)	Etrasimod (ELEVATE UC)	Ozanimod (True North)	Placebo (Ozanimod Trial)
Anemia	4.2%[12]	-	10.4%[10]	5.6%[12]
Nasopharyngitis	-	-	10.3%[10]	1.4%[12]
Headache	-	-	3.3%[12]	1.9%[12]
Lymphopenia	-	-	15.6%[10]	-

Note: Direct comparison of adverse event rates across different clinical trial programs should be interpreted with caution due to variations in study design, patient populations, and reporting methodologies.

Experimental Protocols

Amiselimod Phase 2 Trial

- Study Design: A 12-week, double-blind, placebo-controlled, randomized, dose-ranging study. [\[3\]](#)[\[4\]](#)
- Patient Population: 320 patients with mildly-to-moderately active ulcerative colitis. [\[3\]](#)[\[4\]](#)
- Intervention: Patients were randomized to receive **amiselimod** (0.2 mg or 0.4 mg once daily) or placebo. [\[3\]](#)
- Primary Endpoint: Mean change in modified Mayo Score at Day 85. [\[3\]](#)
- Key Secondary Endpoints: Clinical remission and endoscopic improvement. [\[3\]](#)

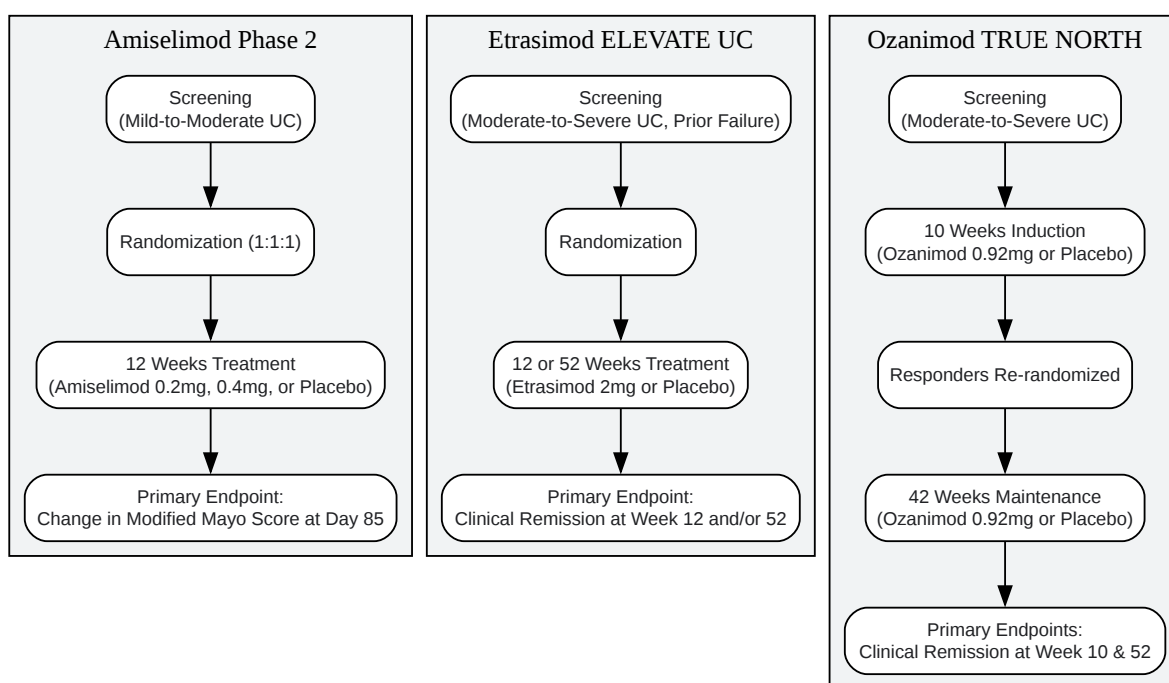
Etrasimod ELEVATE UC Program (ELEVATE 12 & ELEVATE UC 52)

- Study Design: Global, multi-center, randomized, double-blind, placebo-controlled Phase 3 studies. [\[9\]](#)[\[13\]](#)
- Patient Population: Patients with moderately to severely active ulcerative colitis who had previously failed or were intolerant to at least one conventional, biologic, or JAK therapy. [\[9\]](#)[\[13\]](#)
- Intervention: Etrasimod 2mg once daily or placebo. [\[9\]](#)
- Primary Endpoint: Clinical remission at week 12 (ELEVATE 12) and co-primary endpoints of clinical remission at weeks 12 and 52 (ELEVATE UC 52). [\[8\]](#)[\[13\]](#)
- Key Secondary Endpoints: Endoscopic improvement, symptomatic remission, and mucosal healing. [\[13\]](#)

Ozanimod TRUE NORTH Trial

- Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with a 10-week induction period followed by a 42-week maintenance period for responders. [\[10\]](#)[\[11\]](#)
- Patient Population: Patients with moderately to severely active ulcerative colitis. [\[10\]](#)[\[11\]](#)

- Intervention: Ozanimod 0.92 mg once daily or placebo.[10]
- Primary Endpoint: Clinical remission at week 10 (induction) and week 52 (maintenance).[11]
- Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal healing.[12]



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Figure 2: Comparative workflow of the clinical trials.

Conclusion

Amiselimod has demonstrated promising efficacy and a favorable safety profile in its Phase 2 trial for mild to moderate ulcerative colitis.[14] Its performance, particularly in achieving clinical

remission and endoscopic improvement, positions it as a potentially valuable addition to the S1P receptor modulator class. Further data from Phase 3 trials will be crucial to fully delineate its comparative efficacy and safety against approved therapies like etrasimod and ozanimod, which have shown significant benefits in patients with moderate to severe disease. The distinct patient populations studied to date (mild-to-moderate for **amiselimod** vs. moderate-to-severe for etrasimod and ozanimod) are an important consideration in the current comparative landscape.

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